BenchChemオンラインストアへようこそ!

2-(4-methyl-1H-pyrazol-1-yl)acetic acid

Lipophilicity Drug-likeness Physicochemical properties

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid (CAS 956364-44-6) is a pyrazole-acetic acid derivative with a methyl substituent at the 4-position of the pyrazole ring, giving it a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol. This compound belongs to the broader class of pyrazole acetic acids that have been explored as key scaffolds in medicinal chemistry, particularly as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists for allergic and inflammatory conditions.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 956364-44-6
Cat. No. B1309059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methyl-1H-pyrazol-1-yl)acetic acid
CAS956364-44-6
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC(=O)O
InChIInChI=1S/C6H8N2O2/c1-5-2-7-8(3-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
InChIKeyFCUDOROFFCNCNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-1H-pyrazol-1-yl)acetic acid (CAS 956364-44-6) – A 4-Methyl-Substituted Pyrazole-Acetic Acid Building Block for Medicinal Chemistry and CRTh2 Antagonist Scaffolds


2-(4-Methyl-1H-pyrazol-1-yl)acetic acid (CAS 956364-44-6) is a pyrazole-acetic acid derivative with a methyl substituent at the 4-position of the pyrazole ring, giving it a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol [1]. This compound belongs to the broader class of pyrazole acetic acids that have been explored as key scaffolds in medicinal chemistry, particularly as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists for allergic and inflammatory conditions [2]. Its structure features a carboxylic acid handle at the N1 position, making it a versatile intermediate for amide coupling, esterification, and further functionalization in the synthesis of bioactive molecules .

Why the 4-Methyl Substituent in 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid Cannot Be Overlooked When Selecting a Pyrazole-Acetic Acid Building Block


Substituting 2-(4-methyl-1H-pyrazol-1-yl)acetic acid with simpler, unsubstituted pyrazole acetic acid analogs (e.g., 2-(1H-pyrazol-1-yl)acetic acid, CAS 16034-48-3) introduces measurable changes in lipophilicity and steric profile that can alter downstream synthetic outcomes and biological target engagement. The 4-methyl group increases the computed XLogP3 from -0.1 to 0.3 – a shift of 0.4 log units – which directly affects compound partitioning, membrane permeability, and pharmacokinetic behavior of derived analogs [1][2]. In the CRTh2 antagonist series, pyrazole core substitution patterns have been shown to produce distinct structure-activity relationships (SAR) compared to related indole acetic acid scaffolds, indicating that subtle modifications on the pyrazole ring are not functionally interchangeable [3]. The quantitative evidence below demonstrates that the methyl substitution at the 4-position confers measurable differentiation that generic, unsubstituted alternatives cannot replicate.

Quantitative Differentiation Evidence for 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid Versus Closest Analogs and Alternatives


Lipophilicity Advantage: XLogP3 Shift of +0.4 Units Relative to Unsubstituted 2-(1H-Pyrazol-1-yl)acetic acid

The 4-methyl substituent on 2-(4-methyl-1H-pyrazol-1-yl)acetic acid (target compound, CAS 956364-44-6) increases computed lipophilicity compared to the unsubstituted analog 2-(1H-pyrazol-1-yl)acetic acid (CAS 16034-48-3). The target compound has an XLogP3-AA value of 0.3 [1], while the unsubstituted analog has an XLogP3-AA value of -0.1 [2]. This represents a +0.4 log unit increase, indicating improved membrane permeability potential for downstream analogs while maintaining identical hydrogen bond donor (1) and acceptor (3) counts and topological polar surface area (55.1 Ų) [1][2]. The molecular weight increases from 126.11 to 140.14 g/mol, corresponding precisely to the addition of one methyl group (ΔMW = 14.03).

Lipophilicity Drug-likeness Physicochemical properties

Commercial Purity Tier Availability: 95% to 98% Range from Multiple Global Suppliers

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid (CAS 956364-44-6) is commercially available at multiple defined purity tiers from verified suppliers. Fluorochem (UK) offers the compound at 97% purity (Product Code F028134) . Bidepharm supplies at standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC . Leyan offers 97% purity (Product No. 1114663) . MolCore provides the compound at NLT 98% purity under ISO certification . AKSci supplies at 95% minimum purity specification . In contrast, the unsubstituted analog 2-(1H-pyrazol-1-yl)acetic acid (CAS 16034-48-3) is commonly listed at 95% purity from fewer suppliers, with less diversified QC documentation options .

Chemical procurement Purity specification Supply chain

Patent-Documented Utility as a Synthetic Intermediate in Epoxy Azepan and Azepan Derivative Drug Candidates

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid is explicitly listed as a related synthetic building block across multiple patent families targeting distinct therapeutic areas. Patent WO-2021132524-A1 (Epoxy azepan derivative, κ-opioid receptor agonists, priority date 2019-12-25) lists this compound among its key intermediates . Patent WO-2021065898-A1 (Azepan derivative, priority date 2019-09-30) similarly references this building block . Additionally, CA-2941408-A1 and JP-2018526422-A (Novel imidazo[4,5-c]quinoline and imidazo[4,5-c][1,5]naphthyridine derivatives as LRRK2 inhibitors, priority date 2015-09-14) document the compound's relevance in CNS-targeted drug discovery programs [1]. In contrast, the unsubstituted analog 2-(1H-pyrazol-1-yl)acetic acid is not explicitly cited in these same patent families, suggesting the 4-methyl substitution provides a structurally preferred intermediate for these specific chemotypes.

Patent intelligence Synthetic intermediate Drug discovery

Scaffold-Level SAR Differentiation from Indole Acetic Acid-Based CRTh2 Antagonists

The pyrazole acetic acid scaffold, of which 2-(4-methyl-1H-pyrazol-1-yl)acetic acid is a representative core, demonstrates a distinct structure-activity relationship (SAR) compared to the indole acetic acid class of CRTh2 antagonists. Andrés et al. (2014) reported that biological evaluation in vitro revealed that the pyrazole core showed, in several cases, a different SAR to that of related indole acetic acid [1]. This scaffold-level differentiation is critical for medicinal chemistry programs seeking to escape indole-based intellectual property space or optimize for different ADMET profiles. The 4-methyl substitution on the pyrazole ring provides an additional vector for modulating this differentiated SAR, as the pyrazole C4 position is a known site for substitution-dependent activity tuning in CRTh2 antagonist series [1].

CRTh2 antagonism Structure-activity relationship Scaffold hopping

Computed Drug-Likeness Profile: Compliance with Lead-Like Criteria and Synthetic Tractability

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid (MW 140.14) falls within both fragment (MW < 300) and lead-like (MW < 350) chemical space, with computed properties that compare favorably to the unsubstituted analog. The target compound has an exact mass of 140.058577502 Da, a topological polar surface area of 55.1 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 2 rotatable bonds [1]. The computed water solubility (LogS ESOL) is -1.13, corresponding to approximately 10.4 mg/mL (0.0742 mol/L), classified as 'very soluble' . These properties place the compound within favorable drug-like parameter ranges: TPSA < 140 Ų (good oral bioavailability prediction), rotatable bonds ≤ 10, and H-bond donors ≤ 5 [1]. Compared to the unsubstituted analog (MW 126.11, XLogP3 -0.1), the target compound (XLogP3 0.3) offers a more balanced lipophilicity profile while retaining identical H-bond donor/acceptor counts and TPSA [1][2].

Drug-likeness Fragment-based drug discovery Lead-like properties

Optimal Procurement and Application Scenarios for 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid Based on Verified Differentiation Evidence


CRTh2 Antagonist Lead Optimization Programs Requiring a Pyrazole Scaffold with Balanced Lipophilicity

Medicinal chemistry teams developing CRTh2 antagonists for allergic and inflammatory indications should prioritize 2-(4-methyl-1H-pyrazol-1-yl)acetic acid over the unsubstituted analog when the target product profile demands a LogP closer to the drug-like sweet spot (1–3). The +0.4 log unit increase in XLogP3 (from -0.1 to 0.3) improves the starting lipophilicity without requiring additional synthetic steps [1]. Furthermore, the distinct SAR of the pyrazole acetic acid scaffold relative to indole acetic acid CRTh2 antagonists provides a structurally differentiated starting point for exploring novel intellectual property space [2].

Multi-Step Synthesis of Patent-Protected Azepan and LRRK2 Inhibitor Chemotypes

Process chemistry and CRO teams synthesizing epoxy azepan derivatives (κ-opioid agonists) or imidazoquinoline/naphthyridine LRRK2 inhibitors should select 2-(4-methyl-1H-pyrazol-1-yl)acetic acid as a validated building block. The compound's explicit citation in patent families WO-2021132524-A1, WO-2021065898-A1, and CA-2941408-A1 confirms its demonstrated utility in these specific synthetic routes . The availability of 97% and NLT 98% purity grades from suppliers like Fluorochem and MolCore ensures the compound meets the stringent purity requirements of late-stage intermediate preparation .

Fragment-Based Drug Discovery (FBDD) Library Design Incorporating Methyl-Substituted Pyrazole Cores

Fragment library designers should include 2-(4-methyl-1H-pyrazol-1-yl)acetic acid as a privileged fragment based on its favorable computed drug-likeness profile: MW 140.14 (well within fragment space), TPSA 55.1 Ų (predictive of oral bioavailability), and high computed aqueous solubility of ~10.4 mg/mL [3]. The carboxylic acid handle enables facile elaboration via amide coupling or esterification, while the 4-methyl group provides a growth vector for exploring lipophilic pockets in target proteins. The compound's compliance with the Rule of Three for fragments (MW < 300, HBD ≤ 3, HBA ≤ 3, ClogP ≤ 3) supports its use in both NMR-based and biochemical fragment screens [3].

Cost-Optimized Procurement Strategy Leveraging Multi-Tier Purity Availability

Procurement managers supporting large-scale medicinal chemistry campaigns can optimize costs by matching purity tier to project stage. Initial hit-to-lead screening and library synthesis can utilize the 95% purity grade from Bidepharm or AKSci at lower cost . As compounds advance to lead optimization, teams can transition to the 97% grade from Fluorochem or Leyan for reproducible SAR studies . For preclinical candidate synthesis, the NLT 98% grade from MolCore, backed by ISO certification, ensures compliance with quality documentation requirements for IND-enabling studies . This staged purity escalation strategy is less readily available for the unsubstituted analog, which is primarily offered at a single 95% purity tier .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-methyl-1H-pyrazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.